REACTION_CXSMILES
|
[OH-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9].[CH:10]([CH:12](O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH2:11].C1C=CC(N([N]C2C([N+]([O-])=O)=CC([N+]([O-])=O)=CC=2[N+]([O-])=[O:41])C2C=CC=CC=2)=CC=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O>[Br:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][O:41][CH2:11][CH:10]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,5.6,^1:24|
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
98.33 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
|
Quantity
|
9.19 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
285 mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)N(C=2C=CC=CC2)[N]C=3C(=CC(=CC3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38.25 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
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CUSTOM
|
Details
|
was set at 50° C.
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
This mixture was reacted at 60° C. for 8 hours with vigorous stirring
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
thoroughly washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This organic phase was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
toluene was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The mixture thereby obtained
|
Type
|
DISTILLATION
|
Details
|
was subjected to vacuum distillation (b.p. 107° to 108° C./40 Pa) in the presence of DPPH
|
Type
|
CUSTOM
|
Details
|
to obtain a liquid of a colorless transparent solution
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCOCC=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |